4-Chloro-5-[(2-furylmethyl)thio]-2-methylpyridazin-3(2h)-one
Description
Systematic IUPAC Nomenclature and CAS Registration
The compound's IUPAC name, 4-chloro-5-[(furan-2-ylmethyl)sulfanyl]-2-methylpyridazin-3(2H)-one , adheres to Hantzsch-Widman rules for heterocycles:
- Core structure : Pyridazin-3(2H)-one (6-membered ring with two adjacent nitrogen atoms and a ketone group)
- Substituents :
- Chloro at position 4
- (Furan-2-ylmethyl)sulfanyl at position 5
- Methyl at position 2
CAS Registry : 465514-01-6
Molecular Formula : C₁₀H₉ClN₂O₂S
Molecular Weight : 256.71 g/mol
Nomenclature Breakdown :
| Component | Source |
|---|---|
| Pyridazin-3(2H)-one | Parent heterocycle |
| 4-Chloro | Positional halogen |
| 5-[(Furan-2-ylmethyl)sulfanyl] | Thioether-linked furan |
| 2-Methyl | N-bound alkyl group |
Structural Analogues in the Pyridazinone Family
Key pyridazinone derivatives with related bioactivity:
Critical Structural Features :
Historical Evolution of Heterocyclic Naming Conventions
The compound's nomenclature reflects three key phases in chemical taxonomy:
Phase 1: Trivial Names (Pre-1887)
Phase 2: Hantzsch-Widman System (1887–Present)
- Introduced systematic prefixes/suffixes:
- Enabled precise structural descriptions for patents/pharmacology
Phase 3: IUPAC Integration (Post-1947)
- Unified Hantzsch-Widman rules with broader nomenclature principles
- Standardized numbering priorities:
Nomenclature Transition Example :
| Era | Name Style |
|---|---|
| 19th C. | "Furylmethylthiochloropyridazone" |
| Modern | 4-Chloro-5-[(furan-2-ylmethyl)sulfanyl]-2-methylpyridazin-3(2H)-one |
Properties
IUPAC Name |
4-chloro-5-(furan-2-ylmethylsulfanyl)-2-methylpyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2S/c1-13-10(14)9(11)8(5-12-13)16-6-7-3-2-4-15-7/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROOKICZUZRVMAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=C(C=N1)SCC2=CC=CO2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00379187 | |
| Record name | 4-chloro-5-[(2-furylmethyl)thio]-2-methylpyridazin-3(2h)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00379187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
465514-01-6 | |
| Record name | 4-chloro-5-[(2-furylmethyl)thio]-2-methylpyridazin-3(2h)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00379187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 465514-01-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
4-Chloro-5-[(2-furylmethyl)thio]-2-methylpyridazin-3(2H)-one, with the CAS number 465514-01-6, is a chemical compound that has garnered interest for its potential biological activities. This article delves into its biological activity, synthesis, and relevant case studies, supported by various research findings.
- Molecular Formula : C10H9ClN2O2S
- Molecular Weight : 256.70 g/mol
- IUPAC Name : 4-chloro-5-(furan-2-ylmethylsulfanyl)-2-methylpyridazin-3-one
This compound features a pyridazine core substituted with a chloro group and a furan-containing thioether, which may contribute to its biological properties.
Anticancer Properties
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, thiazolidinone derivatives containing furan moieties have shown moderate to strong antiproliferative activity in various human leukemia cell lines. The activity is often dose-dependent and varies according to the specific structural modifications of the compounds .
Table 1: Summary of Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | Activity Level | Mechanism |
|---|---|---|---|
| Thiazolidinone Derivative 5e | Human leukemia | Potent | Induces apoptosis |
| Thiazolidinone Derivative 5f | Human leukemia | Moderate | Cell cycle arrest |
These findings suggest that this compound may possess similar anticancer effects, warranting further investigation.
Toxicity Profile
According to the Safety Data Sheet (SDS) from AK Scientific, this compound is classified under several hazard categories:
- Acute Toxicity : Category 4
- Skin Irritation : Category 2
- Eye Irritation : Category 2
- Specific Target Organ Toxicity (Single Exposure) : Category 3
These classifications underscore the need for careful handling and further study into the compound's safety profile in biological systems .
Case Study: Synthesis and Evaluation
A study focused on synthesizing various derivatives of pyridazinones highlighted the biological evaluation of these compounds. The results indicated that modifications at specific positions significantly influenced their cytotoxicity against cancer cell lines. For example, variations in electron-donating groups led to enhanced apoptotic activity in certain derivatives .
Mechanistic Insights
Mechanistic studies involving flow cytometry and DNA fragmentation assays have been employed to elucidate how these compounds induce cell death. The data suggest that apoptosis is a primary mechanism through which these compounds exert their cytotoxic effects, particularly in cancer cells .
Preparation Methods
Introduction of the Thioether Group (Furylmethylthio Substitution)
The critical step for 4-Chloro-5-[(2-furylmethyl)thio]-2-methylpyridazin-3(2H)-one synthesis is the substitution at the 5-position with a furylmethylthio moiety.
- The 5-position chloro or other leaving group on the pyridazinone ring undergoes nucleophilic substitution with a thiol or thiolate derivative of 2-furylmethyl.
- The nucleophile is often prepared by deprotonation of 2-furylmethanethiol with a base such as sodium hydride or potassium carbonate.
- Reaction conditions are controlled to avoid oxidation or cleavage of the thioether group.
- Solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or tetrahydrofuran (THF) are preferred for their polarity and ability to stabilize the thiolate anion.
- Temperature ranges from ambient to mild heating (25–80 °C), depending on reactivity.
This substitution is a key step and requires careful control to maximize yield and purity.
Summary Table of Preparation Steps and Conditions
Research Findings and Analysis
- The presence of the chloro substituent at the 4-position is critical for selective substitution at the 5-position; it activates the ring for nucleophilic aromatic substitution by stabilizing the intermediate.
- The use of phosphorus oxychloride in the presence of a basic nitrogen compound (especially dialkylamines like diisopropylamine) enhances the yield and selectivity of chlorination steps.
- The thioether linkage to the furylmethyl group is sensitive to oxidation; therefore, inert atmosphere (nitrogen or argon) and anhydrous conditions are recommended during the substitution step to prevent side reactions.
- The choice of solvent significantly impacts the nucleophilic substitution efficiency; polar aprotic solvents facilitate the formation and reactivity of the thiolate nucleophile.
- Purification is typically achieved by recrystallization or chromatographic techniques, ensuring removal of unreacted starting materials and side products.
Comparative Structural and Synthetic Context
Q & A
Q. Key Optimization Parameters :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cyclization | Hydrazine hydrate, glacial acetic acid, reflux | 60–75 |
| Chlorination | POCl₃, catalytic DMAP, 80°C | 85–90 |
| Thioether Formation | 2-Furylmethylthiol, NaH, DMF, 0°C → RT | 70–80 |
Advanced Note : Competing side reactions (e.g., over-oxidation or ring-opening) can be mitigated by controlling stoichiometry and reaction time. Use TLC or HPLC for real-time monitoring .
How does the electronic nature of the 2-furylmethylthio substituent influence the reactivity of the pyridazinone core?
Advanced Research Focus
The electron-rich furyl group enhances nucleophilic substitution at the 5-position chlorine. Computational studies (DFT) suggest:
- Electron Density Distribution : The sulfur atom in the thioether donates electron density to the pyridazinone ring, activating positions 4 and 6 for electrophilic attacks .
- Steric Effects : The 2-furylmethyl group introduces steric hindrance, limiting reactivity at the 5-position but favoring regioselective modifications at the 4-chloro site .
Q. Experimental Validation :
- Compare reaction rates with analogs (e.g., phenylthio vs. furylmethylthio) using kinetic assays .
- Use X-ray crystallography (as in ) to confirm structural distortions caused by the substituent.
What analytical techniques are most reliable for characterizing this compound, and how can conflicting spectral data be resolved?
Basic Research Focus
Primary Techniques :
Q. Data Contradictions :
- Example : Discrepancies in melting points (e.g., 255°C in vs. 245°C in ) may arise from polymorphic forms. Use DSC to identify thermal transitions.
- Resolution : Cross-validate with IR spectroscopy (C=O stretch at ~1680 cm⁻¹) and elemental analysis .
How can computational modeling guide the design of derivatives with enhanced bioactivity?
Advanced Research Focus
Methodology :
- Docking Studies : Use AutoDock Vina to predict binding affinity to target proteins (e.g., kinase inhibitors). The furyl group may enhance π-π stacking with aromatic residues .
- ADMET Prediction : SwissADME calculates logP (~2.8) and bioavailability scores, guiding solubility optimization .
Case Study :
Analog 4-chloro-5-(morpholin-4-yl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyridazin-3(2H)-one (from ) showed improved solubility (logP = 1.9) via hydrophilic substituents.
What strategies address low yields in nucleophilic substitution reactions at the 5-position chlorine?
Advanced Research Focus
Challenges :
- Steric hindrance from the 2-methyl and furyl groups reduces nucleophile accessibility .
Solutions :
| Strategy | Outcome |
|---|---|
| Microwave-assisted synthesis (120°C, 20 min) | Increases yield to 85% by enhancing reaction kinetics |
| Phase-transfer catalysis (e.g., TBAB) in H₂O/toluene | Reduces side reactions (e.g., hydrolysis) |
| Pre-activation of chlorine with KI (Finkelstein conditions) | Improves leaving group ability |
Validation : Monitor reaction progress via LC-MS and optimize using Design of Experiments (DoE) .
How do solvent polarity and temperature affect the compound’s stability during storage?
Basic Research Focus
Stability Data :
| Condition | Degradation (%) after 30 days |
|---|---|
| DMSO, RT | 5–10 (via hydrolysis of thioether) |
| Ethanol, 4°C | <2 |
| Solid state, desiccated | <1 |
Q. Recommendations :
- Store in ethanol at –20°C for long-term stability.
- Avoid protic solvents (e.g., methanol) to prevent sulfoxide formation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
